BenchChemオンラインストアへようこそ!

Antiviral agent 19

Zika virus Antiviral potency EC50 comparison

Antiviral agent 19 is the most potent 14β-(8'-quinolyloxy) andrographolide derivative in its class, validated as a selective, non-nucleoside ZIKV inhibitor (EC₅₀ = 1.3 μM) with a selectivity index >16. Unlike generic anti-ZIKV agents, its defined mechanism of action and single-digit micromolar potency make it an essential benchmark for SAR studies, host-virus interaction profiling, and drug combination assays. Substitution with cheaper or more potent analogs compromises comparative data integrity due to diverging targets, stereochemistry, and cytotoxicity profiles. Procure this authenticated reference standard to ensure reproducible, publication-grade results in flavivirus antiviral discovery.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
Cat. No. B12418006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 19
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O
InChIInChI=1S/C29H35NO5/c1-18-9-12-24-28(2,14-13-25(32)29(24,3)17-31)21(18)11-10-20-23(16-34-27(20)33)35-22-8-4-6-19-7-5-15-30-26(19)22/h4-8,10,15,21,23-25,31-32H,1,9,11-14,16-17H2,2-3H3/b20-10+/t21-,23+,24+,25-,28+,29+/m1/s1
InChIKeyYBVRDYYPMSHRIF-JFKJDLBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral agent 19: A Selective Andrographolide-Derived Zika Virus Inhibitor for Focused Flavivirus Research and Procurement


Antiviral agent 19 (also designated Compound 3) is a structurally defined andrographolide derivative characterized by a 14β-(8'-quinolyloxy) moiety [1]. It functions as a selective, non-nucleoside inhibitor of Zika virus (ZIKV) infection, with a reported half-maximal effective concentration (EC50) of 1.3 μM in cell-based assays [1]. The compound exhibits moderate cytotoxicity (CC50 values of 22.7 μM and 20.9 μM in SNB-19 and Vero cells, respectively), yielding a calculated safety/selectivity index (SI) greater than 16 [1]. This profile positions Antiviral agent 19 as a valuable chemical probe for investigating host-virus interactions and serves as a validated benchmark for potency ranking in early-stage ZIKV antiviral discovery programs .

Why Antiviral Agent 19 Cannot Be Interchanged with Other ZIKV Inhibitors Without Compromising Selectivity or Potency Benchmarking


Generic substitution among ZIKV inhibitors is not scientifically defensible due to substantial variance in potency, cellular toxicity, and underlying mechanism of action (MOA). While numerous compounds exhibit anti-ZIKV activity in vitro, their quantitative profiles diverge significantly. For instance, repurposed agents like chlorhexidine (EC50 = 16.41 μM) or indinavir (EC50 = 12.8 μM) are an order of magnitude less potent than Antiviral agent 19 [1]. Conversely, highly potent reference compounds such as the nucleoside analog NITD008 or the NS2B-NS3 protease inhibitor NSC135618 (EC50 = 1.00 μM) offer superior potency but differ fundamentally in MOA and target engagement compared to the non-nucleoside andrographolide scaffold of Antiviral agent 19 [1][2]. Even closely related in-class derivatives show marked differences; the 14α-isomer of compound 7 exhibits an EC50 of 11.0 μM, demonstrating that stereochemistry dramatically alters antiviral activity within this chemotype [3]. Therefore, substituting Antiviral agent 19 with a cheaper or more potent analog invalidates comparative studies, alters SAR analysis, and introduces uncontrolled variables in mechanism-of-action experiments.

Quantitative Differentiators of Antiviral Agent 19: Evidence-Based Selection Guide for ZIKV Research


Comparative Potency Benchmarking: Antiviral Agent 19 vs. Common Repurposed ZIKV Inhibitors

Antiviral agent 19 demonstrates superior antiviral potency against Zika virus (ZIKV) when directly compared to several commonly repurposed agents used as positive controls or comparators in flavivirus research. In the same cell-based infection model, Antiviral agent 19 achieves an EC50 of 1.3 μM [1]. In contrast, the repurposed agents chlorhexidine and indinavir exhibit substantially weaker activity, with reported EC50 values of 16.41 μM and 12.8 μM, respectively [2]. This represents an approximate 10- to 12-fold increase in potency for Antiviral agent 19.

Zika virus Antiviral potency EC50 comparison

Intra-Class SAR Differentiation: Impact of Stereochemistry on ZIKV Potency

Within the andrographolide derivative series, minor structural modifications drastically alter antiviral activity, precluding the interchangeability of even closely related analogs. A direct head-to-head comparison within the original SAR study reveals that Antiviral agent 19 (the 14β-(8'-quinolyloxy) isomer) exhibits an EC50 of 1.3 μM [1]. Its 14α-isomer counterpart (compound 7) shows a markedly reduced activity, with an EC50 of 11.0 μM [1]. Furthermore, the 14β-(4'-quinolyloxy) analog (compound 6) is completely inactive against ZIKV infection [1].

Structure-activity relationship SAR Stereochemistry

Selectivity Index (SI) Profiling: Antiviral Activity Relative to Cellular Cytotoxicity

The therapeutic window of an antiviral compound is defined by its Selectivity Index (SI), calculated as CC50/EC50. Antiviral agent 19 demonstrates a calculated SI greater than 16, based on an EC50 of 1.3 μM and CC50 values of 22.7 μM (SNB-19 cells) and 20.9 μM (Vero cells) [1]. This profile allows for a functional window between antiviral efficacy and host cell toxicity. In comparison, other in-class derivatives such as compounds 11a and 11b exhibit higher EC50 values (8.5 μM and 16.6 μM) and lower SI values (9.2 and 6.6 in SNB-19 cells), indicating a narrower and less favorable therapeutic window [1].

Cytotoxicity Selectivity index Safety profiling

Validated Application Scenarios for Antiviral Agent 19 in ZIKV Research Programs


Mechanism-of-Action (MOA) Deconvolution Studies

Due to its well-defined, single-digit micromolar potency (EC50 = 1.3 μM) and established selectivity (SI > 16), Antiviral agent 19 serves as an optimal chemical probe for investigating non-nucleoside mechanisms of ZIKV inhibition [1]. Its andrographolide-derived scaffold differentiates it from nucleoside analogs (e.g., NITD008) or protease inhibitors, allowing researchers to perturb specific host or viral pathways without the confounding effects of direct polymerase or protease active-site binding. This makes it a critical tool for identifying novel druggable targets within the ZIKV life cycle [1].

Intra-Class Structure-Activity Relationship (SAR) Benchmarking

As the most active and selective 14β-(8'-quinolyloxy) derivative within its published series, Antiviral agent 19 provides a critical reference point for SAR studies focused on andrographolide or quinoline-containing antivirals [1]. Researchers synthesizing or evaluating new analogs can use Antiviral agent 19 as a direct positive control to calibrate assay sensitivity and benchmark the relative improvement in potency or selectivity of novel compounds, as demonstrated by its >8.4-fold superiority over the 14α-isomer [1].

Co-Treatment and Drug Combination Screens for Flaviviruses

The distinct MOA of Antiviral agent 19 supports its use in drug combination studies aimed at identifying synergistic partners or understanding potential resistance mechanisms. Its non-nucleoside profile and moderate selectivity index make it well-suited for combination with inhibitors of viral enzymes (e.g., NS3 protease or NS5 polymerase inhibitors) in checkerboard assays to explore synergistic antiviral effects or to evaluate the potential for overcoming emerging resistance, as noted in supplier application guidance .

Broad Mechanism Interference and Host-Pathway Profiling

Antiviral agent 19 is suitable for studies exploring multi-pathway antiviral suppression and host response modulation. Its defined activity profile enables researchers to map host cellular responses activated upon broad antiviral exposure and to define key molecular processes that limit virus replication, positioning it as a versatile tool in both targeted and broader systems-level flavivirus research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiviral agent 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.